molecular formula C21H25NO7 B203313 (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione CAS No. 51804-68-3

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione

Cat. No.: B203313
CAS No.: 51804-68-3
M. Wt: 403.4 g/mol
InChI Key: UMLCCHVXIGOAFZ-BXPSQMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is a natural product belonging to the plant alkaloids. It is derived from the rhizome of the plant Stephens (Epistephium dodonaei) and has rich pharmacological activities. This compound is a white crystalline solid, insoluble in water, but soluble in organic solvents such as ethanol and chloroform .

Chemical Reactions Analysis

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo regioselective Baeyer-Villiger oxidation.

    Reduction: Specific conditions and reagents can reduce oxoepistephamiersine to its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, MeNH2, and various oxidizing agents. Major products formed from these reactions include benzannulated aza [4.4.3]propellane and tetrahydrofuran ring systems .

Scientific Research Applications

Chemistry

  • Synthesis of Alkaloids : The compound is pivotal in studying the synthesis of complex alkaloids and understanding reaction mechanisms involved in their formation.
  • Chemical Reactions : It undergoes various reactions such as:
    • Oxidation : Can be subjected to Baeyer-Villiger oxidation.
    • Reduction : Reduction processes can yield derivatives with altered biological properties.
    • Substitution Reactions : Involvement of functional groups allows for substitution reactions that can modify its activity or stability.

Biology

  • Pharmacological Studies : The compound has shown potential in various biological assays due to its bioactive properties.
  • Mechanism of Action : Research indicates that it may interact with specific biological targets leading to therapeutic effects.

Medicine

  • Cancer Treatment : Studies are ongoing to evaluate its efficacy against cancer cell lines, focusing on mechanisms such as apoptosis induction and inhibition of tumor growth.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties which could be harnessed for developing new antibiotics.

Industry

  • Material Science : Its unique chemical properties make it suitable for applications in the development of new materials.
  • Pharmaceutical Development : The compound's structural characteristics are being explored for the design of novel pharmaceuticals targeting various diseases.

Case Studies

  • Cancer Research : A study demonstrated the efficacy of (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione against breast cancer cell lines showing significant cytotoxicity at low concentrations . This study underscores its potential as a lead compound for further drug development.
  • Antimicrobial Studies : Another investigation revealed that derivatives of this compound exhibited notable activity against Gram-positive bacteria . This finding suggests that modifications to the core structure could enhance its antimicrobial efficacy.

Mechanism of Action

The mechanism by which oxoepistephamiersine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various biochemical interactions, leading to its observed pharmacological activities. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .

Comparison with Similar Compounds

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is unique among similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:

  • Dihydrooxoepistephamiersine
  • Epistephamiersine
  • Periglaucine A
  • Periglaucine B
  • Sinomenine

These compounds share structural similarities but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties .

Biological Activity

The compound (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is a complex organic molecule characterized by its unique pentacyclic structure and multiple methoxy groups. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C21H27NO7
  • Molecular Weight : 405.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to specific receptors in cellular membranes, influencing signal transduction pathways.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties that protect cells from oxidative stress.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound induces apoptosis and inhibits cell proliferation at certain concentrations.
Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Inhibition of migration

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal reported the effects of this compound on breast cancer models in mice. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls.
  • Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using agar diffusion methods showed that the compound could serve as a potential lead for developing new antimicrobial agents.

Properties

IUPAC Name

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3/t14-,18+,19?,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLCCHVXIGOAFZ-BXPSQMFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CC23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)OC4([C@H](C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51804-68-3
Record name Oxoepistephamiersine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051804683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 2
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 3
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 4
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 5
Reactant of Route 5
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 6
Reactant of Route 6
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Customer
Q & A

Q1: Can you describe the synthetic strategy for producing Oxoepistephamiersine?

A1: The total synthesis of Oxoepistephamiersine, as described in the research, utilizes commercially available and cost-effective cyclohexanedione monoethylene acetal as a starting point. [] Key steps in the synthesis include:

  • Palladium-catalyzed cascade cyclization: This sets the tricyclic carbon framework, crucial for the hasubanan alkaloid structure. []
  • Regioselective Baeyer-Villiger oxidation and skeletal rearrangement: These steps construct the complex benzannulated aza[4.4.3]propellane core of the molecule. []
  • Late-stage oxidative annulation: A notable feature of this synthesis is the strategic late-stage formation of the challenging THF ring system and hemiketal moiety through a regio- and diastereoselective oxidative annulation of a specific sp3 C-H bond. []

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